molecular formula C17H13BrO4 B2662259 3-(2-bromophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one CAS No. 637749-57-6

3-(2-bromophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one

Cat. No.: B2662259
CAS No.: 637749-57-6
M. Wt: 361.191
InChI Key: YXWRDAMDLJDTIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-bromophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one: is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by the presence of a bromophenoxy group at the third position, a methoxy group at the seventh position, and a methyl group at the second position of the chromen-4-one core structure. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-bromophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromophenoxy group: This step involves the nucleophilic substitution of a suitable bromophenol derivative with the chromen-4-one core.

    Methylation: The methyl group at the second position can be introduced using methylating agents under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one core, converting it to a hydroxyl group.

    Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable solvents and catalysts.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry: 3-(2-bromophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Chromen-4-one derivatives have shown promise in various biological assays, including anti-inflammatory, antioxidant, and anticancer activities.

Medicine: The compound is investigated for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the areas of oncology and neurology.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its properties are leveraged in the design of new polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(2-bromophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes through:

    Binding to enzymes: Inhibiting or activating enzyme activity.

    Interacting with receptors: Modulating receptor signaling pathways.

    Altering gene expression: Influencing the transcription of specific genes.

The exact molecular targets and pathways depend on the specific biological context and the nature of the interactions between the compound and its targets.

Comparison with Similar Compounds

**Similar Compounds:

Properties

IUPAC Name

3-(2-bromophenoxy)-7-methoxy-2-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrO4/c1-10-17(22-14-6-4-3-5-13(14)18)16(19)12-8-7-11(20-2)9-15(12)21-10/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWRDAMDLJDTIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.